molecular formula C20H16Cl2F3N3O2S B2375879 [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-49-7

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No. B2375879
M. Wt: 490.32
InChI Key: BYYDBNODYAJMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C20H16Cl2F3N3O2S and its molecular weight is 490.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds similar to [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate have been synthesized and structurally characterized in scientific research. For instance, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was synthesized from para-methyl-acetophenone and ethyl trifluoroacetate. The structure was characterized using FT-IR and 1HNMR, exploring the influence of the base, solvent, reaction temperature, and time on the yield of the product (Zhang Peng-yun, 2013). Furthermore, isomorphous structures like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone followed the chlorine-methyl exchange rule and showed extensive disorder, highlighting the complexity and potential of these compounds in research (V. Rajni Swamy et al., 2013).

Pharmacological and Biological Applications

In pharmacological and biological research, derivatives of pyrazole compounds have exhibited significant activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized, showing promising antimicrobial and anticancer activities (H. Hafez et al., 2016). Moreover, new sulfonamide hybrids, including sulfonamide carbamates, demonstrated significant antimicrobial activities. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) have been performed on these compounds, providing insights into their potential as antimicrobial agents (Modather F. Hussein, 2018).

Crystal and Molecular Structure Analysis

Understanding the crystal and molecular structure of these compounds is crucial for their potential application in various fields. The synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for many biologically active compounds, has been optimized for industrial production. The structural confirmation through MS and 1 H NMR emphasizes the importance of these compounds in the synthesis of biologically active molecules (Xiaobo Liu et al., 2017).

properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O2S/c1-28-18(31-11-12-2-4-13(21)5-3-12)16(17(27-28)20(23,24)25)10-30-19(29)26-15-8-6-14(22)7-9-15/h2-9H,10-11H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDBNODYAJMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

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